molecular formula C20H21N3O3S2 B2942342 2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole CAS No. 886922-98-1

2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole

Cat. No.: B2942342
CAS No.: 886922-98-1
M. Wt: 415.53
InChI Key: SGFUKCNLAKYDQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[2-(Ethanesulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole is a benzothiazole derivative featuring a piperazine ring linked to the benzothiazole core via a benzoyl group substituted with an ethanesulfonyl moiety at the ortho position. This structural motif is significant in medicinal chemistry due to the benzothiazole scaffold's established role in antimicrobial, antitumor, and anti-inflammatory activities .

Properties

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-ethylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-2-28(25,26)18-10-6-3-7-15(18)19(24)22-11-13-23(14-12-22)20-21-16-8-4-5-9-17(16)27-20/h3-10H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFUKCNLAKYDQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole typically involves multi-step procedures One common method includes the coupling of 2-aminothiophenol with an appropriate benzoyl chloride derivative under basic conditions to form the benzothiazole coreThe ethanesulfonyl group is then introduced via sulfonylation reactions using ethanesulfonyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while reduction of a nitro group results in the corresponding amine.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole involves its interaction with specific molecular targets. As a dopamine and serotonin antagonist, it binds to the respective receptors in the brain, inhibiting their activity and thereby exerting its antipsychotic effects. The exact pathways and molecular interactions are still under investigation, but it is believed to modulate neurotransmitter levels and receptor activity .

Comparison with Similar Compounds

Key Structural Differences :

  • Electron-withdrawing vs. Electron-donating Groups : The ethanesulfonyl group in the target compound contrasts with electron-donating groups like methoxy (4-methoxyphenyl in ) or neutral/hydrophobic groups (chloro-fluoro-benzyl in ). This difference impacts solubility and target binding.
  • Linker Flexibility : The acetylenic chain in BZ5 introduces rigidity, whereas the benzoyl-piperazine linker in the target compound allows conformational flexibility.

Antimicrobial Activity

  • BZ2 and BZ5 : Exhibited MIC values of 15.62 µg/mL against Candida albicans, attributed to azepane and pyrrolidine cyclic amines enhancing membrane penetration .
  • Target Compound : While direct data are unavailable, the ethanesulfonyl group may improve activity against resistant bacterial strains due to stronger electron-withdrawing effects, which disrupt microbial enzyme function.

Antitubercular Activity

  • 3c (2-[2-Fluoro-3-(trifluoromethyl)phenyl]-1,3-benzothiazole) : Showed inhibitory effects on Mycobacterium tuberculosis H37Rv, with potency linked to fluorine substituents . The target compound’s ethanesulfonyl group could similarly enhance binding to mycobacterial targets.

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight and LogP: The target compound’s higher molecular weight (~443.5) compared to BZ5 (~300.4) may reduce bioavailability but improve target affinity . The XLogP3 of 3.8* (estimated) suggests moderate lipophilicity, balancing membrane permeability and solubility.
  • Topological Polar Surface Area (TPSA) :

    • The TPSA of the chloro-fluoro analogue is 47.6 Ų , indicating moderate polarity. The target compound’s sulfonyl group may increase TPSA, enhancing solubility but requiring active transport for cellular uptake.

Biological Activity

2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole is a complex organic compound belonging to the benzothiazole class, known for its diverse biological activities. This compound combines a benzothiazole ring with a piperazine moiety and an ethanesulfonyl group, which may enhance its pharmacological potential. The exploration of its biological activity is essential for understanding its therapeutic applications.

Chemical Structure and Synthesis

The IUPAC name of the compound is [4-(2-(ethanesulfonyl)benzoyl)piperazin-1-yl]-(1,3-benzothiazol-2-yl)methanone. The synthesis typically involves multi-step processes, including:

  • Formation of the Benzothiazole Ring : This is achieved through cyclization reactions involving 2-aminothiophenol and appropriate carboxylic acid derivatives.
  • Introduction of the Piperazine Ring : Achieved via nucleophilic substitution reactions with piperazine derivatives.
  • Sulfonylation : The ethanesulfonyl group is introduced using ethanesulfonyl chloride in the presence of bases like triethylamine.
  • Final Coupling : The final step involves coupling the benzothiazole derivative with the piperazine derivative under controlled conditions.

Antimicrobial Activity

Benzothiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant activity against various pathogens.

  • Case Study : A study found that certain benzothiazole derivatives showed promising antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimal inhibitory concentrations (MICs) indicating effective inhibition at low concentrations .
CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
Compound A510
Compound B812

Antitumor Activity

The antitumor potential of benzothiazole derivatives has also been explored. Compounds similar to this particular structure have shown efficacy in inhibiting cell proliferation in various cancer cell lines.

  • Research Findings : In vitro studies demonstrated that certain benzothiazole derivatives exhibited cytotoxic effects on cancer cell lines, with IC50 values indicating significant growth inhibition .
CompoundCell LineIC50 (µM)
Compound CHCC8276.26
Compound DNCI-H3586.48

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites, blocking substrate access. This mechanism is particularly relevant in its role as an enzyme inhibitor in metabolic pathways.
  • DNA Binding : Similar compounds have shown the ability to intercalate into DNA or bind within the minor groove, affecting DNA-dependent processes and potentially leading to apoptosis in cancer cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.